![molecular formula C38H64NaO49S7 B1674382 Idraparinux CAS No. 162610-17-5](/img/structure/B1674382.png)
Idraparinux
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Idraparinux is a synthetic anticoagulant medication developed by Sanofi-Aventis. It is a pentasaccharide that selectively inhibits coagulation factor Xa, which plays a crucial role in the blood coagulation cascade . This compound was designed to have a longer elimination half-life compared to other anticoagulants, allowing for once-weekly administration .
准备方法
The synthesis of Idraparinux involves a modular approach to create the pentasaccharide structure. The synthetic route includes multiple glycosylation reactions using monosaccharide and disaccharide building blocks . The protected derivatives are then transformed into fully O-sulfated, O-methylated sulfonic acid end-products . Industrial production methods focus on optimizing these synthetic steps to achieve large-scale production .
化学反应分析
Idraparinux undergoes various chemical reactions, including glycosylation and sulfation. The common reagents used in these reactions include glycosyl donors and acceptors, as well as sulfating agents . The major products formed from these reactions are the fully O-sulfated, O-methylated sulfonic acid derivatives of the pentasaccharide .
科学研究应用
Treatment and Prevention of Venous Thromboembolism (VTE)
Idraparinux has been primarily investigated for its efficacy in treating VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical trials have demonstrated that this compound is effective in preventing recurrent VTE. For instance, the PERSIST trial indicated that a dose of 2.5 mg was at least as effective as existing oral anticoagulants, with potential benefits in safety and patient convenience .
Long-Term Prevention of Stroke in Atrial Fibrillation
This compound was also evaluated for long-term stroke prevention in patients with atrial fibrillation. The Phase III AMADEUS trial aimed to compare this compound with traditional vitamin K antagonists like warfarin. Although this compound showed comparable efficacy, it was associated with a higher incidence of clinically relevant bleeding events, leading to the early termination of the trial .
Comparison with Other Anticoagulants
In comparative studies such as the Van Gogh trials, this compound was tested against standard oral anticoagulant therapies. Results varied; while some studies indicated fewer clinically relevant bleeding incidents with this compound, others reported increased mortality rates in certain patient groups .
Development of Idrabiotaparinux
To address the safety concerns associated with this compound, a modified version called idrabiotaparinux was developed. This compound includes a biotin moiety that allows for neutralization in cases of overdose or excessive anticoagulation effects, which is a significant advancement in managing potential side effects . Idrabiotaparinux is currently under investigation for its efficacy in preventing recurrent VTE.
Table 1: Summary of Key Clinical Trials Involving this compound
Study Name | Purpose | Participants | Key Findings |
---|---|---|---|
PERSIST | Compare this compound with oral anticoagulants | 2,283 | Effective in preventing recurrent VTE |
AMADEUS | Long-term stroke prevention in atrial fibrillation | 4,576 | Higher bleeding risk led to early termination |
Van Gogh DVT | Long-term treatment of DVT | 2,904 | Achieved primary endpoint; fewer clinically relevant bleeds |
EQUINOX | Compare biotinylated this compound with this compound | 757 | Similar efficacy between both drugs |
CASSIOPEA | Compare biotinylated this compound with warfarin | 3,200 | Ongoing evaluation; results pending |
Case Study Insights
- Elderly Patients : Clinical observations noted that elderly patients exhibited a higher risk of bleeding when treated with this compound, underscoring the need for careful patient selection and monitoring during treatment .
- Renal Impairment : Patients with renal impairment also faced increased risks of adverse effects when receiving this compound therapy. This necessitates dose adjustments and close monitoring to mitigate potential complications .
作用机制
Idraparinux exerts its anticoagulant effects by selectively inhibiting coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots . The molecular target of this compound is the active site of factor Xa, where it binds and blocks its activity .
相似化合物的比较
Idraparinux is similar to other anticoagulants such as fondaparinux and idrabiotaparinux . Fondaparinux also inhibits factor Xa but has a shorter half-life, requiring more frequent administration . Idrabiotaparinux is a biotinylated derivative of this compound, allowing for its neutralization with avidin . The unique aspect of this compound is its extended half-life, which provides the convenience of once-weekly dosing .
Similar Compounds:- Fondaparinux
- Idrabiotaparinux
属性
Key on ui mechanism of action |
Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously. |
---|---|
CAS 编号 |
162610-17-5 |
分子式 |
C38H64NaO49S7 |
分子量 |
1552.3 g/mol |
IUPAC 名称 |
nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |
InChI 键 |
LRWRCXOPMFQZNL-QIEZGXCVSA-N |
SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O |
手性 SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
规范 SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
外观 |
Solid powder |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。